Mechanism of action for 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid in cell lines
Mechanism of action for 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid in cell lines
An In-depth Technical Guide to the Cellular Mechanism of Action for 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid (Elocalcitol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid, more commonly known as Elocalcitol (also identified as BXL-628 and Ro-26-9228), is a synthetic analogue of vitamin D3.[1][2] This small molecule has garnered significant interest within the scientific community for its potent biological activities, primarily mediated through its function as a selective agonist of the Vitamin D Receptor (VDR).[3] Unlike the endogenous VDR ligand, calcitriol (1α,25-dihydroxyvitamin D3), Elocalcitol exhibits a distinct pharmacological profile, making it a valuable tool for investigating VDR signaling and a potential therapeutic agent in various pathologies, including cancer and benign prostatic hyperplasia (BPH).[1][4]
This technical guide provides a comprehensive overview of the mechanism of action of Elocalcitol in various cell lines. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively study this compound and its therapeutic potential. We will delve into its molecular interactions, downstream signaling cascades, and its effects on key cellular processes, supported by detailed experimental protocols and data interpretation guidelines.
Core Mechanism of Action: Selective Vitamin D Receptor (VDR) Agonism
The primary mechanism of action of Elocalcitol is its high-affinity binding to the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][5] The VDR is expressed in a wide variety of cell types, where it plays a crucial role in regulating gene expression involved in calcium and phosphate homeostasis, cellular differentiation, proliferation, and immune function.[4][6]
Upon entering the cell, Elocalcitol binds to the ligand-binding domain (LBD) of the VDR. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5] The binding of the VDR-RXR-Elocalcitol complex to VDREs recruits a host of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes that govern various cellular processes.[7]
Visualizing the Core VDR Signaling Pathway
Caption: Elocalcitol-mediated VDR signaling pathway.
Cellular Effects and Downstream Signaling Cascades
Elocalcitol's activation of the VDR triggers a cascade of downstream events that collectively inhibit cell growth, suppress inflammation, and reduce cell invasion. These effects are particularly well-documented in prostate cancer and benign prostatic hyperplasia (BPH) cell lines.
Anti-proliferative and Pro-apoptotic Effects
Elocalcitol has been shown to inhibit the proliferation of both androgen-dependent and androgen-independent prostate cancer cells.[1] For instance, in DU145 prostate cancer cells, Elocalcitol inhibited cell proliferation in a dose-dependent manner with an IC50 of 22.1 pM.[3] This anti-proliferative effect is, in part, attributed to the regulation of genes involved in the cell cycle and apoptosis.[1][4]
A key signaling pathway modulated by Elocalcitol is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In DU145 cells, Elocalcitol was found to suppress Keratinocyte Growth Factor Receptor (KGFR) autotransphosphorylation and the subsequent activation of the downstream PI3K/Akt signaling cascade.[3]
Anti-inflammatory Activity
A significant aspect of Elocalcitol's mechanism of action is its potent anti-inflammatory properties.[3] In human prostate stromal cells from BPH tissues, pro-inflammatory cytokines stimulate the secretion of Interleukin-8 (IL-8), a chemokine implicated in BPH pathogenesis.[8] Elocalcitol effectively inhibits the production of IL-8 in these cells.[8]
This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway. Elocalcitol prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[8] This, in turn, leads to decreased expression of downstream inflammatory targets such as COX-2 and reduced production of prostaglandin E2 (PGE2).[8]
Inhibition of Cell Invasion
Elocalcitol has also demonstrated the ability to inhibit the invasion of prostate cancer cells.[3] This effect is linked to its modulation of the RhoA/ROCK (Rho-associated kinase) pathway, which plays a central role in regulating cell motility and invasion.[8] In BPH cells, IL-8 stimulation activates the RhoA/ROCK pathway. Elocalcitol inhibits the IL-8-induced membrane translocation of RhoA and the phosphorylation of the ROCK substrate, myosin phosphatase target subunit 1 (MYPT-1).[8] By disrupting this pathway, Elocalcitol effectively reduces the invasive potential of these cells.
Visualizing Elocalcitol's Multi-target Mechanism in BPH cells
Caption: Elocalcitol's inhibitory effects on inflammatory and pro-invasive pathways in BPH cells.
Quantitative Data Summary
| Cell Line | Assay | Endpoint | Result | Reference |
| DU145 (Prostate Cancer) | Proliferation Assay | IC50 | 22.1 pM | [3] |
| DU145 (Prostate Cancer) | Invasion Assay | Invasion Inhibition | Elocalcitol inhibits invasion | [3] |
| DU145 (Prostate Cancer) | Western Blot | KGFR & PI3K/Akt activation | Suppressed KGFR autotransphosphorylation and downstream PI3K/Akt activation | [3] |
| BPH Stromal Cells | ELISA | IL-8 Production | Significantly inhibits IL-8 production | [8] |
| BPH Stromal Cells | Confocal Microscopy | NF-κB Translocation | Arrests NF-κB p65 nuclear translocation | [8] |
| BPH Stromal Cells | Western Blot | RhoA Translocation & MYPT-1 Phosphorylation | Inhibits IL-8-induced RhoA translocation and MYPT-1 phosphorylation | [8] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of Elocalcitol on cell viability and proliferation.
1. Cell Seeding:
-
Culture the desired cell line (e.g., DU145, LNCaP, PC-3) in appropriate growth medium until approximately 80% confluent.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of Elocalcitol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Elocalcitol stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 100 nM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Elocalcitol to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Elocalcitol concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of Elocalcitol that inhibits cell growth by 50%) from the curve.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by Elocalcitol.
1. Cell Lysis and Protein Extraction:
-
Seed cells in a 6-well plate and treat with Elocalcitol as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-VDR, anti-phospho-Akt, anti-Akt, anti-NF-κB p65, anti-RhoA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
Visualizing a General Experimental Workflow
Caption: A generalized workflow for investigating the mechanism of action of Elocalcitol in cell lines.
Conclusion and Future Directions
2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid (Elocalcitol) is a potent and selective VDR agonist with significant anti-proliferative, anti-inflammatory, and anti-invasive properties. Its mechanism of action is centered on the activation of the Vitamin D Receptor and the subsequent modulation of key signaling pathways, including the PI3K/Akt, NF-κB, and RhoA/ROCK pathways. The well-documented effects of Elocalcitol in prostate cancer and BPH cell lines provide a strong rationale for its further investigation as a potential therapeutic agent.
Future research should aim to expand our understanding of Elocalcitol's effects in a broader range of cancer cell lines, as the VDR is expressed in numerous tissues. Investigating its potential synergistic effects with other anti-cancer agents could also open up new therapeutic avenues. Furthermore, detailed studies on its in vivo efficacy and safety in relevant animal models are crucial for its translation into clinical practice. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of this promising compound.
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